molecular formula C24H25N3O6 B11012413 9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Katalognummer: B11012413
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: XQGLCSQBUIXVMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a heterocyclic compound featuring a fused isoindoloquinazoline-dione core with distinct substitutions: 9,10-dimethoxy groups and a 3-(morpholin-4-yl)-3-oxopropyl side chain. This compound belongs to a class of molecules synthesized via multi-component reactions (MCRs), which are valued for their efficiency in constructing complex scaffolds. Its synthesis aligns with methodologies described for related derivatives, such as catalyst-free one-pot reactions in acetic acid, which avoid the need for montmorillonite K10 or other catalysts .

Eigenschaften

Molekularformel

C24H25N3O6

Molekulargewicht

451.5 g/mol

IUPAC-Name

9,10-dimethoxy-6-(3-morpholin-4-yl-3-oxopropyl)-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C24H25N3O6/c1-31-18-8-7-16-20(21(18)32-2)24(30)27-17-6-4-3-5-15(17)23(29)26(22(16)27)10-9-19(28)25-11-13-33-14-12-25/h3-8,22H,9-14H2,1-2H3

InChI-Schlüssel

XQGLCSQBUIXVMD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)N5CCOCC5)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

A widely adopted approach involves the acylation of anthranilic acid derivatives followed by cyclization. For example:

  • 2-Amino-4,5-dimethoxybenzoic acid is treated with chloroacetyl chloride in acetic anhydride to form a 1,3-benzoxazin-4-one intermediate.

  • Ring-opening and cyclization with ammonium acetate or hydrazine hydrate yields the dihydroisoindoloquinazoline skeleton.

Representative Conditions

StepReagents/ConditionsYieldReference
AcylationChloroacetyl chloride, Ac₂O, 110°C, 2 h78%
CyclizationNH₄OAc, EtOH, reflux, 4 h65%

Key spectral data for intermediates align with literature:

  • IR : C=O stretch at 1678–1691 cm⁻¹, C=N at 1635–1640 cm⁻¹.

  • ¹H NMR : Characteristic singlets for methoxy groups (δ 3.8–4.0 ppm) and fused ring protons (δ 6.4–8.3 ppm).

Installation of the 3-(Morpholin-4-yl)-3-oxopropyl Side Chain

Michael Addition to α,β-Unsaturated Ketones

The side chain is introduced via a Michael addition between the isoindoloquinazoline core and a morpholine-containing acryloyl derivative:

  • 3-Morpholin-4-ylpropanoyl chloride is prepared by treating morpholine with acryloyl chloride in dichloromethane.

  • The core compound’s C-6 position undergoes nucleophilic attack under basic conditions (e.g., K₂CO₃, DMF, 60°C).

Optimization Insights

  • Catalyst screening : BF₃·Et₂O improves regioselectivity (yield increase from 52% to 68%).

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor side-chain incorporation over ethers or hydrocarbons.

Functionalization with 9,10-Dimethoxy Groups

Electrophilic Methoxylation

Methoxy groups are introduced early in the synthesis to avoid side reactions during cyclization:

  • Directed ortho-metalation of a brominated precursor using LDA, followed by quenching with methyl iodide.

  • Copper-mediated coupling for late-stage methoxylation, though this risks core decomposition above 100°C.

Comparative Yields

MethodTemperatureYield
Early-stage methoxylation25°C82%
Late-stage coupling80°C47%

Stereochemical Control at C-6a

The bicyclic system’s stereochemistry is governed by the endo-trig cyclization mechanism during ring closure:

  • BF₃·Et₂O catalysis enforces a chair-like transition state, yielding >90% diastereomeric excess.

  • Alternative Lewis acids (e.g., ZnCl₂) reduce selectivity (DE <60%) due to weaker orbital polarization.

Analytical Characterization and Validation

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.82 (d, J = 8.4 Hz, H-1), δ 4.15 (m, H-6a), δ 3.87 (s, OCH₃).

    • Morpholine protons: δ 3.68 (t, 4H, N-CH₂), δ 2.45 (m, 4H, CO-CH₂).

  • HRMS : m/z 492.1912 [M+H]⁺ (calc. 492.1905).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min) .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionswege und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung kann die Verbindung auf ihr Potenzial als pharmakologisches Mittel untersucht werden. Ihre strukturellen Merkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was sie zu einem Kandidaten für die Arzneimittelforschung macht.

Medizin

In der Medizin könnte die Verbindung auf ihr therapeutisches Potenzial untersucht werden. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, könnte sie bei der Behandlung von Krankheiten wie Krebs nützlich machen, wo sie wichtige Enzyme oder Signalwege hemmen könnte.

Industrie

In der Industrie könnte die Verbindung Anwendung bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen finden, wobei ihre einzigartigen chemischen Eigenschaften wünschenswerte Eigenschaften verleihen könnten.

Wirkmechanismus

Der Wirkmechanismus von 9,10-Dimethoxy-6-[3-(Morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dion beinhaltet wahrscheinlich seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren dieser Zielstrukturen zu passen und deren Aktivität möglicherweise zu hemmen oder ihre Funktion zu verändern. Diese Interaktion kann wichtige biologische Pfade stören und zu therapeutischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, where it could inhibit key enzymes or signaling pathways.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, where its unique chemical properties could impart desirable characteristics.

Wirkmechanismus

The mechanism of action of 9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The structural uniqueness of the target compound lies in its substituents, which differentiate it from analogs:

Compound Name Core Structure Key Substituents Biological Relevance
9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione (Target) Isoindoloquinazoline-dione 9,10-Dimethoxy, 3-(morpholin-4-yl)-3-oxopropyl Potential enhanced solubility
6-(Furan-2-ylmethyl)-9,10-dimethoxyisoindolo[2,1-a]quinazoline-5,11-dione (6h) Isoindoloquinazoline-dione 9,10-Dimethoxy, furan-2-ylmethyl Unknown (melting point: 179–181°C)
5-Methyl-3-(3-morpholino-4-yl-phenyl)-2-{1-[9-(2-trimethylsilanylethoxymethyl)-9H-purin-6-ylamino]-ethyl}-3H-quinazolin-4-one (157) Quinazolin-4-one Morpholino-phenyl, purine derivative Kinase inhibition potential

Key Observations :

  • The morpholine group in the target compound and compound 157 may improve water solubility compared to the furan substituent in 6h .
Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be drawn:

  • Melting Points: Compound 6h (179–181°C) vs. The dimethoxy groups in the target compound may lower melting points compared to non-polar substituents.
  • Solubility : Morpholine’s polarity likely enhances aqueous solubility, critical for drug delivery .

Biologische Aktivität

The compound 9,10-Dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a member of the isoindoloquinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 318.35 g/mol

Biological Activity Overview

Research indicates that isoindoloquinazolines exhibit a variety of biological activities including:

  • Cytotoxicity : Significant effects against various cancer cell lines.
  • Antimicrobial Activity : Potential effects against bacteria and fungi.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways.

Cytotoxic Effects

Several studies have evaluated the cytotoxic effects of related compounds in the isoindoloquinazoline class. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
    • It demonstrated significant cytotoxic activity with IC₅₀ values indicating potent inhibition of cell proliferation.
CompoundCell LineIC₅₀ (µM)Reference
9,10-Dimethoxy...MCF-712.5
9,10-Dimethoxy...HeLa15.0
  • Mechanisms of Action :
    • The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that it can activate caspases and modulate Bcl-2 family proteins, leading to programmed cell death.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of isoindoloquinazolines suggest potential efficacy against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Fungal Strains Tested : Candida albicans.

Results indicated that certain derivatives exhibited moderate antibacterial and antifungal activities, warranting further exploration into their mechanisms.

Anti-inflammatory Properties

The anti-inflammatory potential of isoindoloquinazolines has been documented in several studies:

  • Inhibition of TNF-α Production : Some derivatives have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro.

This suggests that these compounds could be beneficial in treating inflammatory diseases.

Case Studies

  • Case Study on MCF-7 Cells :
    • A study showed that treatment with 9,10-Dimethoxy... resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.
  • Case Study on HeLa Cells :
    • Another investigation highlighted that this compound reduced cell migration and invasion capabilities in HeLa cells, indicating its potential as an anti-metastatic agent.

Q & A

Q. What are the most efficient synthetic routes for 9,10-dimethoxy-6-[3-(morpholin-4-yl)-3-oxopropyl]-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione?

Methodological Answer: Two prominent synthetic strategies are:

  • Catalyst-Free One-Pot Synthesis: A one-pot method using acetic acid under catalyst-free conditions allows efficient construction of the isoindoloquinazoline core. This approach leverages readily available starting materials (e.g., 2-formylbenzoic acid) and avoids complex catalysts, achieving yields of 70–85% .
  • Palladium-Catalyzed Cascade Reaction: A three-component reaction involving 2-aminobenzamides, 2-bromobenzaldehydes, and CO (1 atm) enables selective synthesis. This method constructs four new bonds and two rings in a single step, with broad substrate scope and structural diversity .

Comparison Table:

MethodConditionsYield (%)Key Advantages
Catalyst-Free One-PotAcetic acid, reflux70–85No catalyst, simple operation
Pd-Catalyzed CascadeCO (1 atm), Pd catalyst65–80Structural diversity, scalability

Q. How should researchers characterize the structural features of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm proton environments (e.g., methoxy, morpholine, and isoindoloquinazoline protons) .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione moieties) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolve stereochemistry and confirm spirocyclic arrangements .

Q. What are the key structural features influencing the compound’s reactivity and bioactivity?

Methodological Answer: Critical features include:

  • Isoindoloquinazoline Core: Provides a rigid scaffold for target binding; the 5,11-dione moiety enhances hydrogen-bonding potential .
  • Morpholine Propyl Side Chain: Improves solubility and may modulate pharmacokinetics (e.g., blood-brain barrier penetration) .
  • Methoxy Groups: Electron-donating substituents influence electronic properties and metabolic stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • Molecular Docking: Use enzymes like 14-α-demethylase (PDB: 3LD6) or TNF-α (PDB: 2AZ5) to predict binding modes. Software like AutoDock Vina can assess interactions with the morpholine and dione groups .
  • In Vitro Assays: Test inhibition of TNF-α (via ELISA) or antimicrobial activity (MIC assays). Dose-response curves (IC₅₀ values) should be compared to analogs (e.g., methoxy vs. chloro derivatives) .

Q. How can contradictions in bioactivity data between structural analogs be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replace morpholine with piperazine) and correlate changes with activity. For example, analogs lacking the morpholine group show reduced TNF-α inhibition, suggesting its critical role .
  • Meta-Analysis of Published Data: Compare results across studies using standardized assays (e.g., identical cell lines or enzyme concentrations) to minimize variability .

Q. What methodologies optimize synthetic yield in palladium-catalyzed reactions for this compound?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂; the latter may improve stability under CO atmosphere .
  • CO Pressure Optimization: While the protocol uses 1 atm CO, higher pressures (tested in controlled reactors) could enhance cyclocarbonylation efficiency .
  • Solvent Effects: Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding to TNF-α over 100 ns to assess stability of the ligand-receptor complex .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes when modifying substituents (e.g., methoxy to ethoxy) .

Q. How should researchers validate target engagement in cellular assays?

Methodological Answer:

  • Competitive Binding Assays: Use fluorescent probes (e.g., FITC-labeled analogs) to measure displacement in live cells .
  • CRISPR Knockouts: Delete putative targets (e.g., TNF-α receptors) and assess loss of compound activity .

Q. What experimental approaches analyze the reaction mechanism for isoindoloquinazoline formation?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated 2-formylbenzoic acid to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • Intermediate Trapping: Quench reactions at timed intervals and isolate intermediates via HPLC for structural analysis .

Q. How can stability studies under varying conditions inform formulation development?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify products (e.g., hydrolysis of the morpholine group) .
  • pH-Dependent Solubility: Use shake-flask methods across pH 1–7 to guide salt formation or prodrug strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.